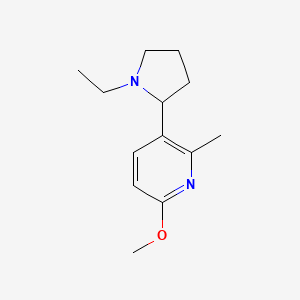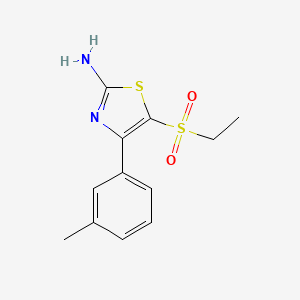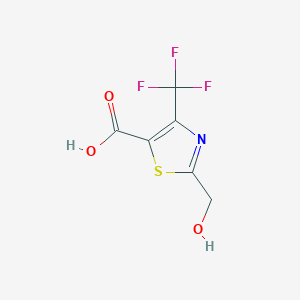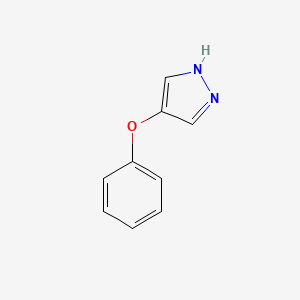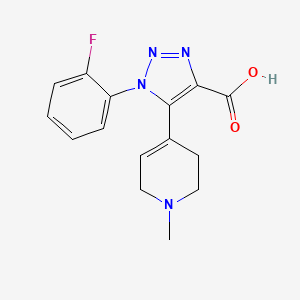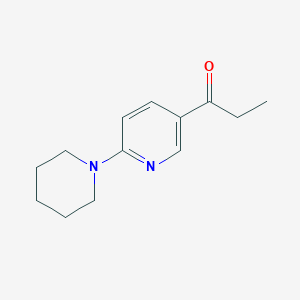
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Bromo-6-(4-méthoxyphényl)pyrimidin-4(3H)-one est un composé hétérocyclique appartenant à la famille des pyrimidines. Ce composé se caractérise par la présence d'un atome de brome en position 5 et d'un groupe 4-méthoxyphényle en position 6 du cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Bromo-6-(4-méthoxyphényl)pyrimidin-4(3H)-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par des matériaux de départ disponibles dans le commerce, tels que le 4-méthoxybenzaldéhyde et la 5-bromopyrimidine.
Réaction de condensation : Le 4-méthoxybenzaldéhyde subit une réaction de condensation avec la 5-bromopyrimidine en présence d'une base telle que l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3) pour former le composé intermédiaire.
Cyclisation : Le composé intermédiaire subit une cyclisation en conditions acides ou basiques pour former le produit final, la 5-Bromo-6-(4-méthoxyphényl)pyrimidin-4(3H)-one.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des conditions de réaction optimisées pour augmenter le rendement et la pureté. Ces méthodes comprennent souvent :
Catalyseurs : L'utilisation de catalyseurs tels que le palladium ou le cuivre pour améliorer la vitesse de réaction.
Solvants : La sélection de solvants appropriés tels que le diméthylformamide (DMF) ou le tétrahydrofurane (THF) pour faciliter la réaction.
Purification : Des techniques telles que la recristallisation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Bromo-6-(4-méthoxyphényl)pyrimidin-4(3H)-one subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome en position 5 peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des dérivés réduits.
Réactions de couplage : Le composé peut participer à des réactions de couplage telles que le couplage de Suzuki ou de Heck pour former des dérivés biaryliques.
Réactifs et conditions courantes
Réactions de substitution : Des réactifs tels que l'azoture de sodium (NaN3) ou la thiourée dans des conditions douces.
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les pyrimidines substituées, les dérivés oxydés et les composés biaryliques.
Applications de la recherche scientifique
La 5-Bromo-6-(4-méthoxyphényl)pyrimidin-4(3H)-one a diverses applications de recherche scientifique, notamment :
Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'agent anticancéreux, antiviral et antimicrobien.
Recherche biologique : Elle est utilisée comme sonde pour étudier les interactions enzymatiques et les voies cellulaires.
Science des matériaux : Elle est explorée pour son utilisation potentielle dans l'électronique organique et la photonique.
Synthèse chimique : Elle sert de bloc de construction pour la synthèse de molécules plus complexes.
Mécanisme d'action
Le mécanisme d'action de la 5-Bromo-6-(4-méthoxyphényl)pyrimidin-4(3H)-one implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique ou moduler la fonction des récepteurs, ce qui entraîne divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Material Science: It is explored for its potential use in organic electronics and photonics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Bromo-2-(4-méthoxyphényl)pyrimidine : Structure similaire mais motif de substitution différent.
6-(4-Méthoxyphényl)pyrimidin-4(3H)-one : Absence de l'atome de brome.
5-Bromo-6-phénylpyrimidin-4(3H)-one : Absence du groupe méthoxy.
Unicité
La 5-Bromo-6-(4-méthoxyphényl)pyrimidin-4(3H)-one est unique en raison de la présence à la fois de l'atome de brome et du groupe 4-méthoxyphényle, qui confèrent une réactivité chimique et une activité biologique spécifiques. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-8-4-2-7(3-5-8)10-9(12)11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15) |
Clé InChI |
WIDQNBISWOCAIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


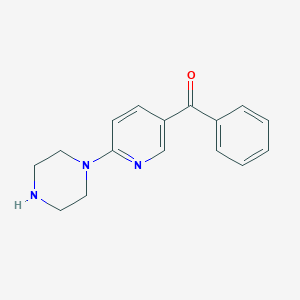
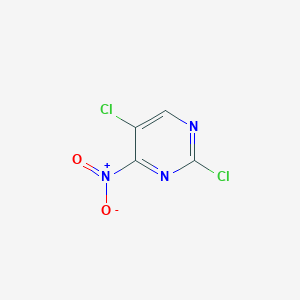
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)

